Cas no 326496-01-9 ((5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine)

(5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine is a versatile bromopyridine derivative featuring a tert-butyldimethylsilyl (TBS)-protected hydroxyethyl group and a methylamine moiety. The bromine atom at the 5-position of the pyridine ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing complex heterocyclic frameworks. The TBS-protected hydroxyethyl group offers stability under basic or nucleophilic conditions while allowing selective deprotection for further functionalization. This compound is particularly useful in medicinal chemistry and materials science, where its modular design enables precise structural modifications. Its balanced lipophilicity, conferred by the TBS group, also improves solubility in organic solvents, facilitating synthetic applications.
(5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine structure
326496-01-9 structure
Product Name:(5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine
CAS No:326496-01-9
MF:C14H25BrN2OSi
MW:345.350603818893
CID:301546
PubChem ID:53411491
Update Time:2025-07-02

(5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine,5-bromo-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-methyl-
    • (5-Bromopyridin-2-yl)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine
    • 5-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methylpyridin-2-amine
    • 2-Pyridinamine,5-bromo-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-methyl
    • 5-Bromo-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-methyl-2-pyridinamine
    • 5-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine
    • SCHEMBL7039068
    • 326496-01-9
    • AKOS025394630
    • FT-0663867
    • DTXSID50696472
    • J-018815
    • (5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine
    • Inchi: 1S/C14H25BrN2OSi/c1-14(2,3)19(5,6)18-10-9-17(4)13-8-7-12(15)11-16-13/h7-8,11H,9-10H2,1-6H3
    • InChI Key: WVTIXZIWALRKBZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)N(C)CCO[Si](C)(C)C(C)(C)C

Computed Properties

  • Exact Mass: 344.09200
  • Monoisotopic Mass: 344.092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.4Ų

Experimental Properties

  • Density: 1.173
  • Boiling Point: 360.66°C at 760 mmHg
  • Flash Point: 171.921°C
  • Refractive Index: 1.518
  • Solubility: Chloroform, Dichloromethane, Ethyl Acetate
  • PSA: 25.36000
  • LogP: 4.30210

(5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B686790-250mg
(5-Bromopyridin-2-yl)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine
326496-01-9
250mg
$ 115.00 2023-09-08
TRC
B686790-500mg
(5-Bromopyridin-2-yl)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine
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$ 161.00 2023-09-08
TRC
B686790-1g
(5-Bromopyridin-2-yl)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine
326496-01-9
1g
$ 287.00 2023-09-08
TRC
B686790-2g
(5-Bromopyridin-2-yl)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine
326496-01-9
2g
$ 557.00 2023-04-18
TRC
B686790-5g
(5-Bromopyridin-2-yl)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine
326496-01-9
5g
$ 1252.00 2023-04-18

(5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine Related Literature

Additional information on (5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine

Introduction to (5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine (CAS No 326496-01-9)

(5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 326496-01-9, represents a novel molecular entity with a unique structural framework that combines a brominated pyridine moiety with an ethylamine derivative functionalized with a tert-butyldimethylsilyl (TBS) ether group. The presence of these distinct chemical features makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of targeted therapeutics.

The 5-Bromopyridin-2-yl moiety is a key pharmacophore in many drug candidates, contributing to interactions with biological targets such as enzymes and receptors. Its bromine substituent enhances reactivity, making it amenable to further functionalization through cross-coupling reactions, which are pivotal in constructing complex molecular architectures. In contrast, the 2-(tert-butyldimethylsilyloxy)ethylmethylamine portion introduces a protective group that shields the amine functionality during synthetic processes, preventing unwanted side reactions while maintaining the compound's stability for handling and storage.

Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional intermediates in drug discovery pipelines. The combination of a brominated pyridine and an amine derivative with a TBS ether group provides a versatile platform for designing molecules with enhanced pharmacokinetic properties. For instance, studies have demonstrated that compounds incorporating this structural motif exhibit improved solubility and metabolic stability, which are critical factors for clinical efficacy.

In the context of current research, (5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine has been explored as a precursor in the synthesis of kinase inhibitors, which are widely used in oncology treatments. The bromine atom on the pyridine ring facilitates Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl groups that can modulate binding affinity to target kinases. Meanwhile, the TBS ether group ensures that the amine remains protected until it is strategically deprotected to form bioactive amine derivatives.

The utility of this compound extends beyond kinase inhibition. Emerging research suggests its potential application in developing antiviral agents, where the pyridine scaffold can interact with viral proteases or polymerases. The tert-butyldimethylsilyl group also allows for selective modifications, enabling chemists to fine-tune molecular properties such as lipophilicity and cell permeability. These attributes are particularly important in designing drugs that must traverse biological membranes to reach their sites of action.

The synthesis of (5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include halogenation of pyridine derivatives, nucleophilic substitution to introduce the amine functionality, and protection-deprotection strategies involving TBS ethers. These synthetic routes highlight the compound's role as a building block in complex molecule construction, underscoring its significance in industrial-scale pharmaceutical production.

From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. The presence of bromine and silyl groups necessitates careful handling due to their reactivity profiles, but when incorporated into well-designed drug candidates, they can lead to novel therapeutic entities with distinct mechanisms of action. The growing interest in such intermediates reflects the broader trend toward rational drug design, where structural features are meticulously tailored to optimize biological activity.

In conclusion, (5-Bromopyridin-2-yl)2-(tert-butyldimethylsilyloxy)ethylmethylamine represents a cutting-edge chemical entity with far-reaching implications in pharmaceutical research. Its unique structural features make it an indispensable tool for synthesizing next-generation therapeutics targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, its importance in advancing drug discovery is set to grow even further.

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